5-(2-Aminoethyl)pyridin-3-ol
Overview
Description
5-(2-Aminoethyl)pyridin-3-ol is a derivative of pyridine and a bio-active molecule. It has a molecular weight of 138.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2-Aminoethyl)pyridin-3-ol is1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2
. The compound has a natural isotopic abundance mass of 138.16709999999998 . Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Aminoethyl)pyridin-3-ol are not available, pyridinols, which are similar compounds, have been studied. Pyridin-2-ol, for example, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
5-(2-Aminoethyl)pyridin-3-ol is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Enzymatic Oxyfunctionalization
A study by Stankevičiūtė et al. (2016) presented the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1, demonstrating the preparation of hydroxylated pyridines, which are crucial intermediates in the chemical industry. This enzymatic method offers an eco-friendly alternative to traditional chemical synthesis, providing a pathway for the creation of pyridin-5-ols and pyridin-N-oxides with high regioselectivity (Stankevičiūtė et al., 2016).
Formation in Honey and Model Systems
Hidalgo et al. (2020) investigated the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol, highlighting a pathway for the formation of pyridin-3-ols in foods. This research provides insight into the chemical transformations that occur in food products during thermal processing, offering implications for food science and safety (Hidalgo et al., 2020).
Applications in OLEDs
Chang et al. (2013) synthesized a new class of heteroleptic Ir(III) metal complexes using pyridyl pyrimidine cyclometalates for application in high-performance organic light-emitting diodes (OLEDs). This study illustrates the potential of pyridine derivatives in the development of advanced materials for optoelectronic devices (Chang et al., 2013).
Photophysical Properties and Bioprobe Potential
Wu et al. (2006) explored the synthesis and unique photophysical properties of 7-azaserotonin, a pyridine derivative with potential as a serotonin receptor agonist or antagonist. The study highlighted its dual emission in alcohols and neutral aqueous solution, suggesting its applicability as a versatile bioprobe (Wu et al., 2006).
Antimicrobial Evaluation
Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel pyridone derivatives, showcasing the utility of pyridine scaffolds in the development of new antimicrobial agents (Elgemeie et al., 2017).
Corrosion Protection
Abdullatef (2017) reported on the electrochemical synthesis and corrosion protection properties of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol), indicating the relevance of pyridine derivatives in materials science, particularly for the protection of metals from corrosion (Abdullatef, 2017).
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(2-aminoethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-2-1-6-3-7(10)5-9-4-6/h3-5,10H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBOSXBKAWGPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)pyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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